molecular formula C8H6BrClO3 B1287690 5-Bromo-4-chloro-2-methoxybenzoic acid CAS No. 95383-17-8

5-Bromo-4-chloro-2-methoxybenzoic acid

Cat. No.: B1287690
CAS No.: 95383-17-8
M. Wt: 265.49 g/mol
InChI Key: DLTGYPSSHXBNQG-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-methoxybenzoic acid: is an organic compound with the molecular formula C8H6BrClO3 It is a derivative of benzoic acid, featuring bromine, chlorine, and methoxy substituents on the aromatic ring

Scientific Research Applications

Chemistry: 5-Bromo-4-chloro-2-methoxybenzoic acid is used as an intermediate in the synthesis of various organic compounds. Its unique substituents make it a valuable building block for the development of new chemical entities.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic applications. For instance, it serves as a key intermediate in the synthesis of therapeutic agents such as SGLT2 inhibitors, which are being studied for the treatment of diabetes .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335. The precautionary statements are P271, P261, and P280 .

Future Directions

5-Bromo-4-chloro-2-methoxybenzoic acid is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . This suggests that it could play a significant role in the development of new treatments for diabetes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-methoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and chlorination of 2-methoxybenzoic acid. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the aromatic ring.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using efficient and cost-effective processes. For example, a practical process involves the use of dimethyl terephthalate as the starting material, followed by steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This method has been demonstrated to be scalable with a significant yield and cost reduction.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro-2-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles, such as bromine or chlorine.

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the halogen atoms on the aromatic ring.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and chlorine (Cl2), often used in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions to facilitate the substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine and chlorine results in the formation of this compound .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-chloro-2-methoxybenzoic acid is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and make it a versatile intermediate in various chemical syntheses. Its combination of substituents also imparts distinct chemical properties that are valuable in scientific research and industrial applications.

Properties

IUPAC Name

5-bromo-4-chloro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTGYPSSHXBNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50604193
Record name 5-Bromo-4-chloro-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95383-17-8
Record name 5-Bromo-4-chloro-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-chloro-2-methoxybenzoic acid
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